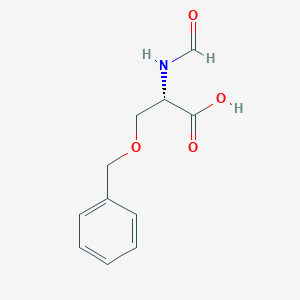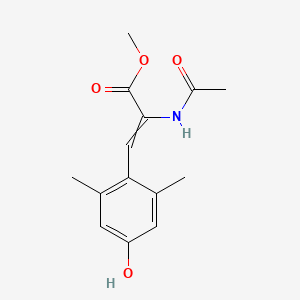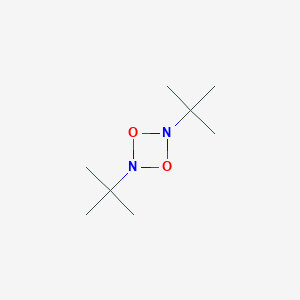![molecular formula C24H32O8 B8063810 (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B8063810.png)
(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[62202,7]dodeca-5,11-diene-4,9-dione is a complex organic compound characterized by its unique tricyclic structure and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes the formation of the tricyclic core, followed by the introduction of methoxy groups and prop-2-enyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Methoxy groups and prop-2-enyl substituents can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy and prop-2-enyl groups on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure may be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s methoxy and prop-2-enyl groups may play a role in binding to these targets, influencing their activity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic molecules with methoxy and prop-2-enyl groups. Examples include:
- (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7-(prop-2-en-1-yl)-11-{[(1S,2S,4S)-1,8,8-trimethoxy-7-oxo-5-(prop-2-en-1-yl)bicyclo[2.2.2]oct-5-en-2-yl]methyl}tricyclo[6.2.2.0²,⁷]dodeca-5,11-diene-4,9-dione
- (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-11-[(1E)-prop-1-en-1-yl]-7-(prop-2-en-1-yl)tricyclo[6.2.2.0²,⁷]dodeca-5,11-diene-4,9-dione
Uniqueness
The uniqueness of (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione lies in its specific arrangement of methoxy and prop-2-enyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-10,13-14,17-18H,1-2,11-12H2,3-8H3/t17-,18+,21+,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKKBTPYPCCCKA-KSCDAYEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2(C(C3C(=CC2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C[C@]2([C@H]([C@H]3C(=C[C@@]2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
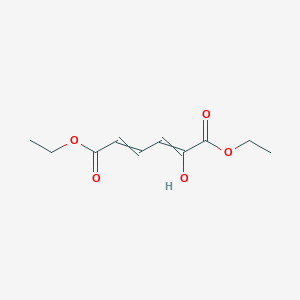
![2-[4-[[2-[(Z,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetic acid;bromide](/img/structure/B8063738.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(Z,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate;bromide](/img/structure/B8063745.png)
![[(4aR,7R,8S,8aR)-6,7-diacetyloxy-2-(5-nitrofuran-2-yl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B8063750.png)
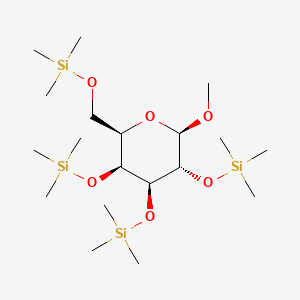
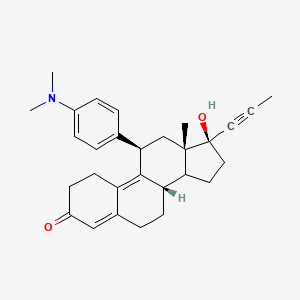
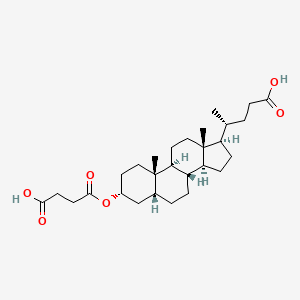
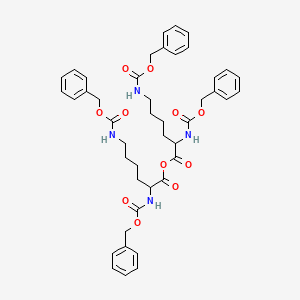
![[(2R,3R,4R)-3,4-dibenzoyloxy-5-[4-(benzylsulfonylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B8063777.png)
![[(3R,4S,5R)-4,5-dibenzoyloxy-2-[4-(benzylcarbamoylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B8063784.png)
![[(3R,4S,5R)-4,5-dibenzoyloxy-2-[2-oxo-4-(pentylcarbamoylamino)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B8063787.png)
